

Spectroscopic Profile of 5-Aminotetrazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Aminotetrazole

Cat. No.: B3426625

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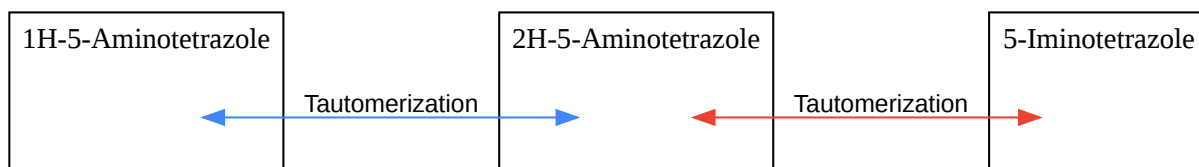
For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminotetrazole (5-AT) is a nitrogen-rich heterocyclic compound with the chemical formula CH_3N_5 .^{[1][2]} It serves as a crucial building block in medicinal chemistry and energetic materials due to its high nitrogen content (80%), thermal stability, and versatile chemical reactivity.^{[1][3]} The tetrazole ring is a key structural motif in numerous pharmaceutical agents, acting as a metabolically stable surrogate for carboxylic acid groups.^[5] A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and the development of new derivatives. This guide provides an in-depth overview of the UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), Raman, and Mass Spectrometry (MS) data for **5-aminotetrazole**, complete with experimental methodologies and structural representations.

Tautomerism of 5-Aminotetrazole

5-Aminotetrazole can exist in different tautomeric forms. The primary forms are the 1H- and 2H-amino tautomers, and the imino tautomer. The specific tautomer present can be influenced by the physical state (solid, solution) and the solvent.



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Caption: Tautomeric forms of **5-Aminotetrazole**.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **5-aminotetrazole**.

UV-Visible Spectroscopy

The electronic spectrum of unsubstituted tetrazole typically shows an absorption maximum in the vacuum UV region (below 200 nm).[6] For derivatives, such as the o-vanillin Schiff base of **5-aminotetrazole**, the maximum UV absorption is shifted to a longer wavelength, for instance, 245 nm.[6]

Parameter	Value	Reference
λ_{max} (unsubstituted)	< 200 nm	[6]
λ_{max} (o-vanillin Schiff base derivative in MeOH)	245 nm	[6]

Infrared (IR) Spectroscopy

The IR spectrum of **5-aminotetrazole** is characterized by absorptions corresponding to the vibrations of the amino group and the tetrazole ring.

Wavenumber (cm ⁻¹)	Assignment	Intensity	Reference
3354–3149	NH ₂ stretching	Strong, broad	[7]
1632–1475	C=N stretching	Strong	[7]
1550–1364	NCN, NN, CN of the tetrazole ring	Multiple intense bands	[7]
1307–759	NCN, NN, CN of the tetrazole ring	Multiple intense bands	[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **5-aminotetrazole** and its derivatives. The chemical shifts are sensitive to the tautomeric form and the solvent used.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)	Multiplicity	Assignment	Solvent	Reference
6.62	singlet	NH ₂ (N1-isomer)	DMSO-d ₆	[7]
5.99	singlet	NH ₂ (N2-isomer)	DMSO-d ₆	[7]
8.90	singlet	NH + NH ₂ (N1 and N2 isomers, nitrated derivative)	DMSO-d ₆	[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **5-aminotetrazole** shows a single resonance for the carbon atom in the tetrazole ring, with the chemical shift varying between the N1 and N2 isomers.

Chemical Shift (δ , ppm)	Assignment	Solvent	Reference
156.5	C–NH ₂ (N1-isomer)	DMSO-d ₆	[7]
167.5	C–NH ₂ (N2-isomer)	DMSO-d ₆	[7]
152.5	C–NH ₂ (N1-isomer, nitrated derivative)	DMSO-d ₆	[7]
153.6	C–NH ₂ (N2-isomer, nitrated derivative)	DMSO-d ₆	[7]

¹⁵N NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment	Solvent	Reference
Data not consistently available in searched sources	-	DMSO	[8]

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the tetrazole ring.

Wavenumber (cm ⁻¹)	Assignment	Reference
Data not consistently available in searched sources	Tetrazole ring vibrations	[9][10]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **5-aminotetrazole**.

m/z	Ion	Method	Reference
85.038845	[M] ⁺	-	[11]
103.04940980	[M+H ₂ O] ⁺	-	[9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Sample Preparation

For analysis, **5-aminotetrazole** monohydrate can be used as received or the anhydrous form can be prepared by drying.[\[1\]](#)[\[12\]](#)

UV-Visible Spectroscopy

- Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
- Solvent: A suitable UV-grade solvent in which the compound is soluble (e.g., methanol, water) is chosen.
- Procedure:
 - A stock solution of **5-aminotetrazole** is prepared.
 - The spectrophotometer is blanked using the chosen solvent.
 - The sample is diluted to an appropriate concentration to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1 AU).
 - The spectrum is recorded over a wavelength range of 200-800 nm.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed.
- Sample Preparation:

- KBr Pellet: 1-2 mg of the sample is mixed with ~200 mg of dry KBr powder and pressed into a thin, transparent pellet.
- Nujol Mull: A small amount of the sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} .

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) is a common solvent for **5-aminotetrazole**.[\[7\]](#)
- Procedure:
 - Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of the deuterated solvent in an NMR tube.
 - ^1H , ^{13}C , and ^{15}N NMR spectra are acquired using standard pulse sequences.
 - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Raman Spectroscopy

- Instrumentation: A Raman spectrometer, often equipped with a laser source (e.g., 785 nm), is used.
- Sample Preparation: The solid sample is placed directly onto the sample holder.
- Data Acquisition: The Raman spectrum is collected over a relevant spectral range.

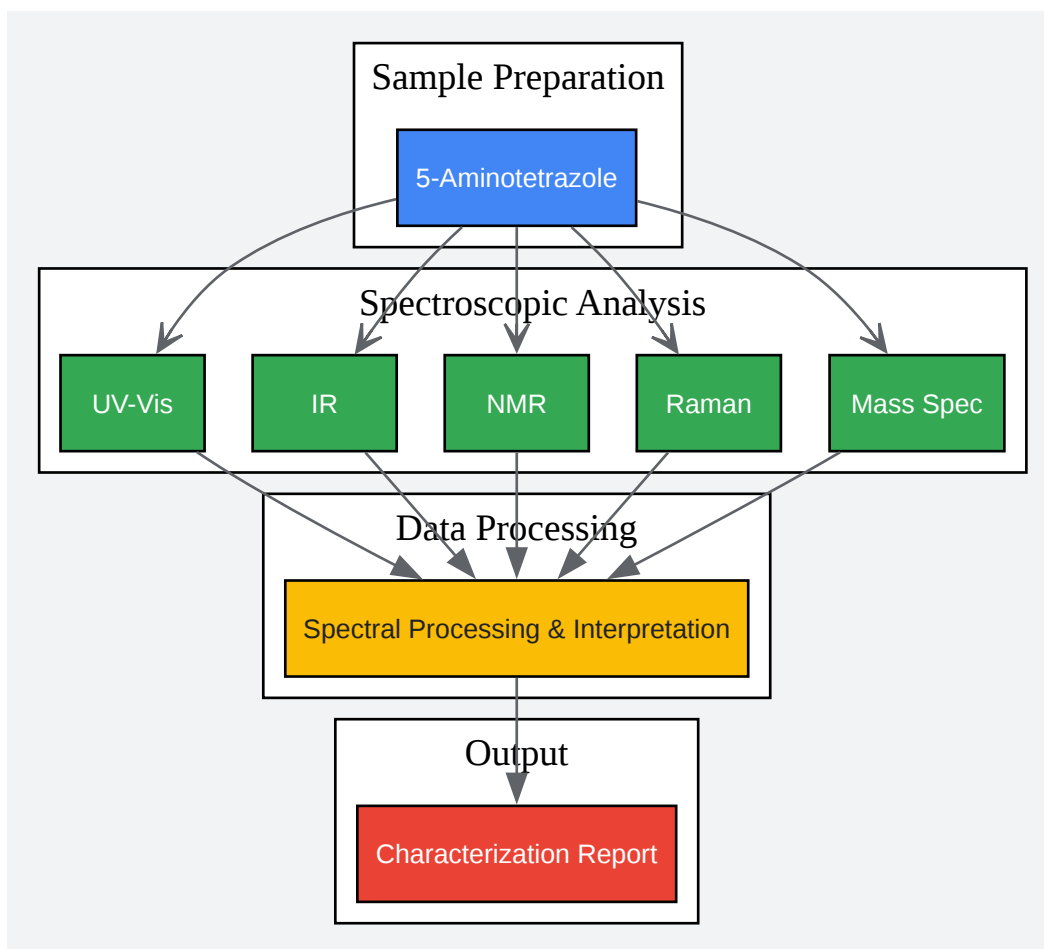
Mass Spectrometry

- Instrumentation: Various mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

- Procedure:
 - The sample is introduced into the ion source.
 - The mass-to-charge ratio (m/z) of the resulting ions is measured.

Experimental Workflow

The general workflow for the spectroscopic analysis of **5-aminotetrazole** is outlined below.



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Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic data and methodologies presented in this guide provide a comprehensive resource for the characterization of **5-aminotetrazole**. This information is essential for researchers and professionals working with this versatile compound in various fields, from drug discovery to materials science. The distinct spectral features of **5-aminotetrazole** allow for its unambiguous identification and the study of its chemical transformations.

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